1-Decanol, hexyl-
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Overview
Description
Preparation Methods
1-Decanol, hexyl- can be synthesized through various methods. One common synthetic route involves the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil . Another method is the Ziegler process, which involves the oligomerization of ethylene followed by oxidation . Industrial production often utilizes these methods due to their efficiency and scalability .
Chemical Reactions Analysis
1-Decanol, hexyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include aldehydes, ketones, and other alcohols .
Scientific Research Applications
1-Decanol, hexyl- has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions . In biology, it is employed in the extraction of non-polar acidic drugs from human plasma by parallel artificial liquid membrane extraction (PALME) . In medicine, it is investigated for its potential as a penetration enhancer for transdermal drug delivery . In industry, it is used in the manufacture of surfactants, softeners, and solvents .
Mechanism of Action
The mechanism of action of 1-Decanol, hexyl- involves its ability to permeate biological membranes, which enhances the delivery of drugs across the skin . It interacts with the lipid bilayer of cell membranes, increasing their fluidity and permeability . This property makes it a valuable compound in transdermal drug delivery systems .
Comparison with Similar Compounds
1-Decanol, hexyl- can be compared with other similar compounds such as 1-Dodecanol and 1-Octanol . While all these compounds are fatty alcohols, 1-Decanol, hexyl- is unique due to its branched structure, which imparts different physical and chemical properties . For instance, 1-Decanol, hexyl- has a lower melting point and higher solubility in organic solvents compared to its straight-chain counterparts .
Properties
IUPAC Name |
hexadecan-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFVATKALSIZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303482 |
Source
|
Record name | Hexyldecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-72-0, 92353-16-7 |
Source
|
Record name | 7-Hexadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyldecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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